AS-605240

Catalog No.
S548281
CAS No.
648450-29-7
M.F
C12H7N3O2S
M. Wt
257.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AS-605240

CAS Number

648450-29-7

Product Name

AS-605240

IUPAC Name

5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)

InChI Key

SQWZFLMPDUSYGV-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3

Solubility

Soluble in DMSO, not in water

Synonyms

5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione, AS 605240, AS-605240, AS605240

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3

Description

The exact mass of the compound 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is 257.0259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of quinoxaline derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AS-605240, also known as 5-quinoxalin-6-ylmethylene-thiazolidine-2,4-dione, is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various inflammatory and neurodegenerative diseases. It is characterized by its ability to modulate immune responses and influence cellular signaling pathways associated with inflammation.

There is no current information available on the specific mechanism of action of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione. However, the TZD ring structure in related compounds is known to play a role in regulating blood sugar levels []. Further research is needed to elucidate any potential mechanism of action for this specific molecule.

  • Thiazolidine-2,4-dione (TZD) Moiety

  • Quinoxalin Scaffold

    The quinoxalin scaffold is a prevalent heterocyclic ring system found in numerous biologically active molecules []. Studies have shown quinoxaline derivatives to exhibit various properties, including antimicrobial and antioxidant activities []. These findings provide a rationale for exploring 5QMTD for its potential antimicrobial and antioxidant properties, although specific research on 5QMTD for these applications is scarce.

The primary chemical reaction involving AS-605240 is its inhibition of the PI3Kγ enzyme. This inhibition interferes with the phosphorylation of downstream targets, which are critical in various signaling pathways related to cell growth, survival, and metabolism. The specific mechanism of action includes:

  • Inhibition of Phosphoinositide 3-Kinase γ: AS-605240 binds to the catalytic subunit of PI3Kγ, preventing its activation and subsequent signaling cascades.
  • Reduction of Pro-inflammatory Cytokines: Treatment with AS-605240 leads to decreased levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various experimental models .

AS-605240 exhibits a wide range of biological activities primarily through its role as a PI3Kγ inhibitor. Key findings include:

  • Anti-inflammatory Effects: In models of colitis and pulmonary fibrosis, AS-605240 has been shown to significantly reduce inflammation markers and improve clinical outcomes .
  • Neuroprotective Properties: Research indicates that AS-605240 can ameliorate cognitive deficits in models of Alzheimer’s disease by enhancing antioxidant defenses and reducing amyloid precursor protein expression .
  • Modulation of Immune Responses: The compound promotes regulatory T cell (Treg) induction and enhances the expression of anti-inflammatory markers, suggesting a role in immune regulation .

The synthesis of AS-605240 was detailed in patent WO 2004/007491 A1. The compound is synthesized through a multi-step process involving the following general steps:

  • Formation of Thiazolidine Ring: The initial step involves the reaction between appropriate thiazolidine precursors and quinoxaline derivatives.
  • Methylation and Purification: Subsequent methylation reactions are performed to achieve the desired molecular structure, followed by purification techniques such as recrystallization or chromatography.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity.

Unique FeaturesAS-605240PI3Kγ inhibitorInflammatory diseases, neuroprotectionSelective for PI3KγIdelalisibPI3Kδ inhibitorCancer treatmentTargets different isoform (PI3Kδ)CopanlisibPI3Kα/δ inhibitorLymphoma treatmentBroad-spectrum PI3K activityBuparlisibPan-class I PI3K inhibitorCancer therapyNon-selective; affects multiple isoforms

AS-605240 stands out due to its selective inhibition of PI3Kγ, which allows for targeted therapeutic effects with potentially fewer side effects compared to broader-spectrum inhibitors.

Studies have demonstrated that AS-605240 interacts with various cellular pathways:

  • Cytokine Production: It has been shown to modulate the production of several cytokines involved in inflammation, including IL-10 and TNF-α .
  • Cellular Signaling Pathways: The compound's inhibition of PI3Kγ affects downstream signaling pathways such as Akt/mTOR, which are crucial for cell growth and survival.

Structural Properties and Nomenclature

Molecular Formula and IUPAC Nomenclature

AS-605240 is chemically defined as C₁₂H₇N₃O₂S, with a molecular weight of 257.27 g/mol. Its IUPAC name, (5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione, reflects its structural components: a quinoxaline moiety linked via a methylene bridge to a thiazolidine-2,4-dione core. The compound is achiral, lacking stereocenters despite its (Z)-configured double bond.

Key structural features include:

  • Thiazolidine-2,4-dione ring: A five-membered heterocycle containing sulfur, oxygen, and nitrogen atoms.
  • Quinoxaline substituent: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
  • Methylene bridge: A conjugated double bond connecting the quinoxaline and thiazolidine moieties.

Crystallographic Features and Conformational Analysis

The compound’s spatial arrangement is defined by its SMILES notation C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 and InChIKey SQWZFLMPDUSYGV-POHAHGRESA-N. Conformational studies (e.g., PubChem3D) suggest that the thiazolidine ring adopts a planar geometry, while the quinoxaline moiety remains rigid due to aromaticity. The (Z)-configuration of the methylene bridge ensures optimal alignment for biological activity.

Synthetic Pathways and Optimization

Thiazolidine-2,4-dione Core Synthesis Methodologies

The synthesis of the thiazolidine-2,4-dione core involves cyclocondensation of thiourea and chloroacetic acid under acidic conditions (e.g., concentrated HCl). This reaction proceeds via nucleophilic attack by thiourea on chloroacetic acid, followed by cyclization and dehydration.

Key steps:

  • Cyclocondensation: Thiourea reacts with chloroacetic acid in water under reflux (100–110°C) for 10–12 hours.
  • Purification: Recrystallization from ethanol yields the core structure.

Microwave-assisted synthesis reduces reaction time to 6 minutes while maintaining high purity (>95%).

Quinoxaline Moiety Incorporation Strategies

The quinoxaline group is introduced via Knoevenagel condensation, a base-catalyzed reaction between the thiazolidine-2,4-dione core and quinoxalin-6-ylmethylidene aldehyde derivatives.

Optimized procedure:

  • Reactant preparation: Quinoxalin-6-ylmethylidene aldehyde is synthesized via Vilsmeier-Haack formylation.
  • Condensation: The aldehyde reacts with thiazolidine-2,4-dione in anhydrous toluene with piperidine as a base.
  • Workup: Acidic hydrolysis and recrystallization yield the final product.

Reaction efficiency: Conventional methods achieve ~70% yield, while microwave irradiation improves yields to >80% in reduced time (8–10 minutes).

Physicochemical Profiling

Solubility Characteristics in Polar/Aprotic Solvents

AS-605240 exhibits limited solubility in aqueous media but dissolves readily in organic solvents.

SolventSolubility (mg/mL)ConditionsSource
DMSO5.8Ambient temperature
DMSO0.6625°C
0.5M NaOH3.0225°C
DMF3.025°C

Data reflects variability due to experimental protocols and solvent purity.

Stability Under Physiological pH Conditions

While explicit stability data under physiological pH is limited, the compound’s reactivity can be inferred from its functional groups:

  • Thiazolidine-2,4-dione: Susceptible to hydrolysis under strongly acidic or basic conditions.
  • Methylene bridge: Stable under neutral conditions but may undergo isomerization under prolonged UV exposure.

Storage recommendations include -20°C in DMSO to mitigate degradation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

257.02589765 g/mol

Monoisotopic Mass

257.02589765 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8GRW063UT7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

As-605240

Dates

Modify: 2023-08-15
1: Azzi J, Moore RF, Elyaman W, Mounayar M, El Haddad N, Yang S, Jurewicz M, Takakura A, Petrelli A, Fiorina P, Ruckle T, Abdi R. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes. Diabetes. 2012 Jun;61(6):1509-18. doi: 10.2337/db11-0134. Epub 2012 Mar 8. PubMed PMID: 22403300; PubMed Central PMCID: PMC3357271.
2: Song LF, Jiang W, Qing Y, Hu XH, Li Y, Tong QY, Wu XH. [The antagonistic effect of PI3K-gamma inhibitor AS605240 on cardiac hypertrophy and cardiac fibrosis induced by isoproterenol in rats]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2011 Jul;42(4):471-4. Chinese. PubMed PMID: 21866628.
3: Wei X, Han J, Chen ZZ, Qi BW, Wang GC, Ma YH, Zheng H, Luo YF, Wei YQ, Chen LJ. A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats. Biochem Biophys Res Commun. 2010 Jun 25;397(2):311-7. doi: 10.1016/j.bbrc.2010.05.109. Epub 2010 May 26. PubMed PMID: 20510675.
4: Jin K, Song LF, He CM, Wang ZL, Hu XH, Wu XH. [Intervention effect of PI3Kgamma inhibitor AS605240 on autoimmune myocarditis in mice]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2009 Sep;40(5):817-20, 825. Chinese. PubMed PMID: 19950590.

Explore Compound Types